Tenofovir

Übersicht

Beschreibung

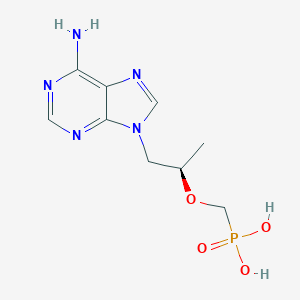

Tenofovir is a nucleotide analog used primarily in the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. It is an acyclic nucleotide diester analog of adenosine monophosphate, which allows it to inhibit viral replication by targeting viral enzymes . This compound is available in two prodrug forms: this compound disoproxil and this compound alafenamide, which enhance its oral bioavailability .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tenofovir umfasst mehrere wichtige Schritte:

Ringöffnungskondensation: Der Prozess beginnt mit der Ringöffnungskondensation von 4-Amino-5-Nitro-6-Chlorpyrimidin mit ®-Propylencarbonat unter Bildung von ®-4-[N-(2-Hydroxypropyl)amino]-5-Nitro-6-Chlorpyrimidin.

Reduktionscyclisierung: Dieser Zwischenstoff wird einer Reduktionscyclisierung unterzogen, um ®-1-(6-Chlorpurin-9-yl)-2-Propanol zu erzeugen.

Ammonolyse: Der nächste Schritt umfasst die Ammonolyse, um ®-1-(6-Aminopurin-9-yl)-2-Propanol zu ergeben.

Veretherung und Hydrolyse: Schließlich werden Veretherungs- und Hydrolysereaktionen durchgeführt, um this compound zu erhalten.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Tenofovirdisoproxilfumarat durch Veresterung von this compound mit Chlormethylisopropylcarbonat in Gegenwart einer Base und eines Phasentransferkatalysators synthetisiert . Das resultierende Tenofovirdisoproxil wird dann in seine pharmazeutisch akzeptablen Salze umgewandelt .

Analyse Chemischer Reaktionen

Reaktionstypen: Tenofovir unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen sind an der Synthese von this compound aus seinen Zwischenprodukten beteiligt.

Substitution: Substitutionsreaktionen werden bei der Herstellung von Tenofovirzwischenprodukten eingesetzt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Tosylchlorid und Diethylphosphonat werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

HIV Treatment

Tenofovir disoproxil fumarate (TDF) has been a preferred backbone in ART regimens for HIV. Clinical studies have shown that TDF is effective in both treatment-naive and treatment-experienced patients. In phase III trials, TDF demonstrated comparable efficacy to other antiretrovirals such as efavirenz, with lower toxicity profiles .

Table 1: Efficacy of this compound in HIV Treatment

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| ADVANCE | 1000 participants | TAF vs TDF vs Standard Care | Non-inferiority in viral suppression |

| Gasselin | Treatment-naive patients | Single-dose oral TDF | 8x higher this compound-diphosphate levels |

| Robbins | In vitro studies | TDF vs this compound | >100-fold increase in anti-HIV activity |

Pre-Exposure Prophylaxis (PrEP)

This compound is also utilized for PrEP to prevent HIV acquisition in high-risk populations. The CAPRISA 004 trial demonstrated that topical this compound gel significantly reduced the risk of HIV infection among women. Additionally, oral formulations of this compound combined with emtricitabine have shown efficacy in various studies .

Table 2: Efficacy of this compound in PrEP Studies

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| CAPRISA 004 | South African women | Topical this compound gel | Significant reduction in HIV risk |

| VOICE | High-risk women | Daily oral TDF | Efficacy data pending |

| FACTS 001 | Diverse South African women | Peri-coital use of gel | Confirmatory study ongoing |

Hepatitis B Treatment

This compound is effective against hepatitis B virus (HBV), with studies indicating that it can reduce viral load to undetectable levels within one year of treatment. Its use has transformed the management of chronic HBV infections, making it a first-line treatment option .

Table 3: Efficacy of this compound in Hepatitis B Treatment

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Long-term follow-up | Chronic HBV patients | Daily this compound | Undetectable viral DNA levels after one year |

Safety Profile and Resistance

While this compound is generally well-tolerated, some concerns regarding renal toxicity and bone mineral density (BMD) loss have been raised, particularly with long-term use . However, newer formulations such as this compound alafenamide (TAF) have shown improved safety profiles with less impact on renal function and BMD .

Case Studies and Research Insights

Recent research has focused on optimizing the delivery methods for this compound to enhance adherence and efficacy. For instance, studies on the pharmacokinetics of topical formulations have indicated that higher concentrations of the drug can be achieved at the site of potential infection, leading to better protective outcomes against HIV .

Wirkmechanismus

Tenofovir exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase and HBV polymerase. Once inside the cell, this compound is phosphorylated to this compound diphosphate, which competes with the natural substrate deoxyadenosine 5’-triphosphate . This competition results in the termination of DNA chain elongation, thereby preventing viral replication . The molecular targets of this compound include the reverse transcriptase enzyme in HIV and the polymerase enzyme in HBV .

Vergleich Mit ähnlichen Verbindungen

Tenofovir wird häufig mit anderen Nukleosidanalogen verglichen, wie zum Beispiel:

Tenofovirdisoproxilfumarat: Eine Prodrugform von this compound, die in der Behandlung von HIV und HBV weit verbreitet ist.

Tenofoviralafenamid: Ein neueres Prodrug, das im Vergleich zu Tenofovirdisoproxilfumarat eine verbesserte Stabilität und geringere Toxizität aufweist.

Emtricitabin: Ein weiteres Nukleosidanalog, das in Kombination mit this compound zur Behandlung von HIV eingesetzt wird.

Einzigartigkeit: Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, sowohl die HIV- als auch die HBV-Replikation mit relativ geringer Toxizität im Vergleich zu anderen antiviralen Mitteln zu hemmen . Seine Prodrugformen, Tenofovirdisoproxilfumarat und Tenofoviralafenamid, verbessern seine Bioverfügbarkeit und therapeutische Wirksamkeit .

Ähnliche Verbindungen:

- Tenofovirdisoproxilfumarat

- Tenofoviralafenamid

- Emtricitabin

- Lamivudin

- Adefovirdipivoxil

Biologische Aktivität

Tenofovir is an acyclic nucleotide analog that exhibits significant antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and metabolic pathways.

This compound acts primarily by inhibiting viral replication through competitive inhibition of viral polymerases. The active form, this compound diphosphate (TFV-DP), competes with natural nucleotides for incorporation into viral DNA. This inhibition is particularly potent against HBV polymerase, where TFV-DP demonstrates a value of 0.18 μM, indicating a strong affinity compared to the natural substrate dATP (0.38 μM) .

Table 1: In Vitro Activity of this compound Against HBV

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 1.1 | Competitive inhibition of HBV polymerase |

| Adefovir | 0.8 | Competitive inhibition |

| This compound Disoproxil Fumarate | 0.02 | Enhanced potency with prodrug |

Pharmacokinetics and Metabolism

This compound is phosphorylated intracellularly to its active form, TFV-DP, which has a long half-life (approximately 95 hours) in hepatic cells. Studies show that TFV-DP can reach concentrations of up to 6 μM in HepG2 cells, significantly enhancing its antiviral efficacy . The metabolism of this compound involves conversion to both this compound monophosphate (TFV-MP) and TFV-DP, with TFV-DP being the predominant active metabolite.

Clinical Efficacy

This compound has been extensively studied in clinical trials for both HIV treatment and prevention. The DISCOVER study demonstrated that emtricitabine combined with this compound alafenamide is effective for pre-exposure prophylaxis (PrEP) against HIV, showing non-inferior efficacy compared to emtricitabine and this compound disoproxil fumarate over a follow-up period of 96 weeks . The incidence of HIV infections was lower in the this compound alafenamide group compared to the disoproxil fumarate group.

Table 2: Clinical Outcomes from the DISCOVER Study

| Treatment Group | HIV Infections (per 100 person-years) | Follow-Up Duration |

|---|---|---|

| Emtricitabine + this compound Alafenamide | 0.16 | 96 weeks |

| Emtricitabine + this compound Disoproxil Fumarate | 0.30 | 96 weeks |

Case Studies and Emerging Research

Recent case studies have explored the broader implications of this compound beyond HIV and HBV treatment. One notable case reported a reduction in disease activity in an HIV-positive patient with multiple sclerosis when treated with this compound-containing antiretrovirals . This suggests potential off-label uses for this compound that warrant further investigation.

Eigenschaften

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOIRFVFHAKUTI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040132 | |

| Record name | Tenofovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tenofovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.87e+00 g/L | |

| Record name | Tenofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenofovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Once tenofovir is activated by a bi-phosphorylation it acts as an antiviral acyclic nucleoside phosphonate. It is a potent inhibitor of the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase causing chain termination and the inhibition of viral synthesis. All these activities are attained by its competition with deoxyadenosine 5'-triphosphate in the generation of new viral DNA. Once tenofovir is incorporated in the chain, it induces a chain termination which in order inhibits viral replication. The safety of tenofovir relies on its low affinity towards the cellular DNA polymerase including the mitochondrial DNA polymerase gamma. | |

| Record name | Tenofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

147127-20-6 | |

| Record name | Tenofovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147127-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenofovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENOFOVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4HFE001U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tenofovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

276 - 280 °C | |

| Record name | Tenofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenofovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.